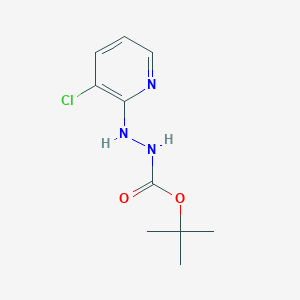
N'-(3-Chloropyridin-2-yl)(t-butoxy)carbohydrazid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3-Chloropyridin-2-yl)(t-butoxy)carbohydrazide is a chemical compound with the molecular formula C10H14ClN3O2 and a molecular weight of 243.69 g/mol . . This compound is characterized by the presence of a chloropyridine ring and a t-butoxycarbohydrazide group, making it a valuable intermediate in various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
N’-(3-Chloropyridin-2-yl)(t-butoxy)carbohydrazide has a wide range of scientific research applications, including:
Vorbereitungsmethoden
The synthesis of N’-(3-Chloropyridin-2-yl)(t-butoxy)carbohydrazide typically involves the reaction of 3-chloropyridine-2-carboxylic acid with t-butyl hydrazinecarboxylate under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity .
Analyse Chemischer Reaktionen
N’-(3-Chloropyridin-2-yl)(t-butoxy)carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Major products formed from these reactions depend on the specific reagents and conditions used.
Wirkmechanismus
The mechanism of action of N’-(3-Chloropyridin-2-yl)(t-butoxy)carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N’-(3-Chloropyridin-2-yl)(t-butoxy)carbohydrazide can be compared with other similar compounds, such as:
N’-(3-Chloropyridin-2-yl)carbohydrazide: Lacks the t-butoxy group, which may affect its reactivity and applications.
N’-(3-Bromopyridin-2-yl)(t-butoxy)carbohydrazide: Contains a bromine atom instead of chlorine, leading to different chemical properties and reactivity.
N’-(3-Chloropyridin-2-yl)(methoxy)carbohydrazide: Has a methoxy group instead of t-butoxy, which may influence its solubility and stability.
The uniqueness of N’-(3-Chloropyridin-2-yl)(t-butoxy)carbohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
tert-butyl N-[(3-chloropyridin-2-yl)amino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14-13-8-7(11)5-4-6-12-8/h4-6H,1-3H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXISBCNBWVFGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=C(C=CC=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














